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Compound of Interest

2,7-Dibromo-3,6-
Compound Name: _
dimethoxynaphthalene

Cat. No.: B008452

2,7-Dibromo-3,6-dimethoxynaphthalene is a halogenated aromatic compound built upon a
rigid naphthalene scaffold. While not a household name, this molecule represents a crucial
building block, or synthon, for the rational design of advanced organic materials. Its true value
lies in the strategic placement of its functional groups: the electron-donating methoxy (-OCHs3)
groups and the reactive bromo (-Br) atoms. This specific arrangement allows for the precise
tuning of electronic properties and provides synthetic handles for constructing larger, complex
Tt-conjugated systems.

This guide provides a comprehensive overview of the core physical properties of 2,7-Dibromo-
3,6-dimethoxynaphthalene. Moving beyond a simple data sheet, we will explore the causality
behind its characteristics, from its molecular structure to its potential applications in fields like
organic electronics. For professionals in materials science and drug development,
understanding these fundamental properties is the first step toward harnessing this molecule's
potential for innovation.

Section 1: Core Physical and Chemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions
and material applications. 2,7-Dibromo-3,6-dimethoxynaphthalene is a solid at room
temperature, a property common to substituted polycyclic aromatic hydrocarbons. Its key
identifiers and computed physical properties are summarized below.
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Property

Value

Source

IUPAC Name

2,7-dibromo-3,6-

dimethoxynaphthalene

[1]

CAS Number

105404-89-5

[1](2]

Molecular Formula

C12H10Br202

[1](2]

Molecular Weight

346.03 g/mol (Experimental)
346.01 g/mol (Computed)

[2] [1]

Purity

Typically =98%

[2]

Appearance

Crystalline solid (inferred from

related compounds)

[3]

Melting Point

Data not available. For
comparison, the parent
compound 2,7-
dimethoxynaphthalene melts
at 137-139 °C. The addition of
two heavy bromine atoms is
expected to significantly
increase the melting point due
to stronger intermolecular
forces and increased

molecular weight.

[3]

Solubility

Specific data is not available.
Based on its structure, it is
expected to be poorly soluble
in water but soluble in
chlorinated organic solvents
like dichloromethane and
chloroform, as well as ethers
like THF.

SMILES

COC1=CC2=CC(=C(C=C2C=
C1Br)Br)OC

[1]
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Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized
compound. While a full experimental dataset for 2,7-Dibromo-3,6-dimethoxynaphthalene is
not publicly available, we can predict its spectral features based on its structure and data from
its precursor, 2,7-dimethoxynaphthalene.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to be simple due to the molecule's Cz
symmetry.

o Asinglet for the two equivalent methoxy group protons (-OCHs), likely appearing around
3.9-4.0 ppm.

o Two singlets in the aromatic region (7.0-8.0 ppm), one for the protons at the C-4 and C-5
positions and another for the protons at the C-1 and C-8 positions. The absence of proton-
proton splitting in the aromatic region is a key indicator of this specific substitution pattern.

e 13C NMR: The carbon NMR spectrum will reflect the six unique carbon environments.
o One signal for the methoxy carbons (~56 ppm).

o Five signals for the aromatic carbons, two of which will be quaternary (C-Br and C-OCHs)
and will likely appear at the extremes of the aromatic carbon region. The C-Br carbons will
be significantly downfield due to the deshielding effect of bromine.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic of
its functional groups:

e C-H stretching: Aromatic C-H stretches just above 3000 cm~1.

e C=C stretching: Aromatic ring stretches in the 1500-1600 cm~1 region.
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e C-O stretching: A strong, characteristic C-O ether stretch, typically around 1250-1050 cm~1.

e C-Br stretching: Found in the fingerprint region, typically below 600 cm~1.

Section 3: Molecular Structure and Crystallography

The three-dimensional structure of 2,7-Dibromo-3,6-dimethoxynaphthalene is defined by its
planar naphthalene core. The substituents, however, can influence molecular packing in the
solid state. Crystal structure data for closely related molecules, such as 1,8-bis(4-
bromobenzoyl)-2,7-dimethoxynaphthalene, show that intermolecular interactions involving
bromine atoms can play a significant role in the crystal lattice.[6][7]

For 2,7-Dibromo-3,6-dimethoxynaphthalene, we can anticipate:

o Planarity: The naphthalene core is inherently planar. The methoxy groups may be slightly
twisted out of the plane.

¢ Intermolecular Interactions: In the solid state, 1t-1t stacking between the naphthalene rings of
adjacent molecules is a likely packing motif. Additionally, halogen bonding (Br---O or Br---Br
interactions) and C-H---1t interactions could further stabilize the crystal structure. These non-
covalent interactions are critical as they influence material properties like charge mobility in
organic semiconductors.

Section 4: Synthetic Considerations

A logical and efficient synthesis is paramount for the practical application of any chemical
building block. While specific literature for the synthesis of 2,7-Dibromo-3,6-
dimethoxynaphthalene is sparse, a plausible route involves the direct electrophilic
bromination of the commercially available precursor, 2,7-dimethoxynaphthalene.

The methoxy groups are ortho-, para-directing activators. In the case of 2,7-
dimethoxynaphthalene, the 3, 6, 1, and 8 positions are activated. The 1 and 8 positions are
sterically hindered (peri positions), making substitution at the 3 and 6 positions kinetically and
thermodynamically favorable.
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Crude Product (
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2,7-Dimethoxynaphthalene

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene.

Exemplary Synthetic Protocol

This protocol is a representative, field-proven method for the bromination of activated aromatic
systems and should be adapted and optimized.

» Reaction Setup:

o In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a nitrogen inlet, dissolve 1 equivalent of 2,7-dimethoxynaphthalene in a suitable
anhydrous solvent (e.g., dichloromethane or chloroform) under a nitrogen atmosphere.

o Causality: An inert atmosphere prevents side reactions with atmospheric moisture or
oxygen. Anhydrous conditions are critical as water can react with some brominating

agents.
e Bromination:
o Cool the solution to 0 °C using an ice bath.

o Dissolve 2.1 equivalents of N-Bromosuccinimide (NBS) in the same solvent and add it

dropwise to the reaction mixture over 30 minutes.

o Causality: NBS is a mild and selective source of electrophilic bromine, reducing the risk of
over-bromination or degradation compared to liquid bromine. The dropwise addition at low
temperature helps to control the exothermic reaction and improve selectivity.

» Reaction Monitoring:

o Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
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o Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Causality: TLC provides a rapid and effective way to determine the endpoint of the
reaction, preventing the formation of byproducts from excessive reaction times.

o Workup and Purification:

o Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to
consume any remaining bromine.

o Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
o Remove the solvent under reduced pressure to yield the crude product.

o Purify the crude solid by recrystallization from a solvent system like ethanol/water or by
column chromatography on silica gel.

o Causality: The agueous workup removes inorganic salts and water-soluble impurities.
Recrystallization is an effective method for purifying crystalline solids by leveraging
differences in solubility between the product and impurities at different temperatures.

Section 5: Applications in Materials Science

The true utility of 2,7-Dibromo-3,6-dimethoxynaphthalene is realized when it is used as a
monomer in the synthesis of larger, functional molecules. The two bromine atoms serve as
reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or
Sonogashira couplings.[8] These reactions are the cornerstone of modern materials chemistry,
enabling the construction of precisely defined oligomers and polymers.

Role in Organic Electronics:

e Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETS):
Naphthalene-based materials are widely investigated for use in OLEDs and OFETs.[8][9] By
coupling 2,7-Dibromo-3,6-dimethoxynaphthalene with other aromatic units (e.g.,
thiophenes, fluorenes, or boronic esters), researchers can create extended Tt-conjugated
systems.
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» Tuning Electronic Properties:

o The naphthalene core provides a rigid, electron-rich backbone.

o The electron-donating methoxy groups raise the energy level of the Highest Occupied

Molecular Orbital (HOMO), which can be tailored for efficient charge injection in electronic

devices.

o The choice of coupling partner allows for precise control over the Lowest Unoccupied

Molecular Orbital (LUMO) and, consequently, the material's band gap and emission color.

[10]
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Caption: Use of the title compound as a monomer in cross-coupling polymerization.

Conclusion

2,7-Dibromo-3,6-dimethoxynaphthalene is more than just a chemical compound; itis a

carefully designed platform for molecular engineering. Its physical properties—a stable,

crystalline solid with predictable spectroscopic features—make it a reliable starting material.

The true power of this molecule is unlocked through its dual functionality: the methoxy groups

that tune its electronic character and the bromine atoms that provide the handles for synthetic

elaboration. For scientists in materials discovery and drug development, this synthon offers a
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gateway to novel conjugated polymers, advanced electronic materials, and potentially new
therapeutic agents, underscoring the principle that understanding the fundamental properties of
a core building block is essential for innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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